molecular formula C16H15BrN4O B2847234 3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone CAS No. 338414-46-3

3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone

Cat. No. B2847234
CAS RN: 338414-46-3
M. Wt: 359.227
InChI Key: RLMNJYLIJGOVNP-OYUXLBQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone is an organic compound that is widely used in scientific research due to its ability to act as a ligand for various proteins. It is also known as BMPH, and has a molecular formula of C13H13BrN2O2. This compound has many potential applications in the field of biochemistry and physiology, and has been used in a variety of lab experiments.

Scientific Research Applications

Antimicrobial Applications

Hydrazide-hydrazone derivatives exhibit significant antimicrobial activities, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal actions. Medicinal chemists have synthesized various hydrazide-hydrazone compounds to evaluate their biological activities, with antimicrobial activity being one of the most studied properties. This suggests potential research applications of 3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone in the development of new antimicrobial agents (Łukasz Popiołek, 2016), (Łukasz Popiołek, 2021).

Therapeutic Potential in Chronic Conditions

The N-acylhydrazone (NAH) moiety, closely related to hydrazide-hydrazone chemistry, is identified as a privileged structure capable of interacting with multiple types of bioreceptors. It has been modified into several derivatives, modulating a vast diversity of molecular targets. This versatility suggests potential for this compound in therapeutic applications, particularly in treating chronic pain, inflammatory disorders, and cancer (Rodolfo C Maia, R. Tesch, C. Fraga, 2014).

Environmental and Pharmacological Insights

Research on hydrazide-hydrazone compounds also extends into environmental science and pharmacology, exploring the environmental effects of similar compounds and their pharmacological potentials. For instance, studies on the environmental concentrations, toxicology of related compounds, and the development of synthetic methodologies provide a comprehensive understanding of the chemical properties and biological interactions of such compounds. This knowledge base could guide further research on this compound in similar contexts (C. Koch, B. Sures, 2018), (Yanan Qiu, Haining Gu, Pengfei Zhang, Wei-Ming Xu, 2009).

properties

IUPAC Name

(2E,3E)-1-(4-bromophenyl)-3-hydrazinylidene-2-[(3-methylphenyl)hydrazinylidene]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O/c1-11-3-2-4-14(9-11)20-21-15(10-19-18)16(22)12-5-7-13(17)8-6-12/h2-10,20H,18H2,1H3/b19-10+,21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMNJYLIJGOVNP-OYUXLBQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C=NN)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(\C=N\N)/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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